molecular formula C10H19Cl2N3O B2751500 rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride CAS No. 1989638-25-6

rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride

Cat. No.: B2751500
CAS No.: 1989638-25-6
M. Wt: 268.18
InChI Key: CNUMNXVAGZCNSU-DBEJOZALSA-N
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Description

rac-[(2R,3S)-2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride is a chiral small molecule featuring an oxolane (tetrahydrofuran) ring fused with a 1-ethyl-substituted imidazole moiety. The compound exists as a racemic mixture (rac-) of (2R,3S) and (2S,3R) enantiomers. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. The ethyl group at the imidazole ring and the stereochemistry of the oxolane substituents are critical to its physicochemical and biological properties .

Properties

IUPAC Name

[(2R,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-2-13-5-4-12-10(13)9-8(7-11)3-6-14-9;;/h4-5,8-9H,2-3,6-7,11H2,1H3;2*1H/t8-,9+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUMNXVAGZCNSU-DBEJOZALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCO2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCO2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride exhibits antimicrobial properties. Its imidazole moiety is known for enhancing activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent research has explored the potential of this compound in oncology. It has been shown to inhibit specific cancer cell lines, suggesting a mechanism of action that may involve the disruption of cellular signaling pathways critical for tumor growth . Further studies are required to elucidate its exact mode of action and efficacy in vivo.

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate it may influence serotonin and dopamine pathways, leading to possible applications in treating mood disorders and neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company tested the antimicrobial efficacy of this compound against various bacterial strains including E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF7) by inducing apoptosis. The study highlighted its potential as a lead compound for further development into anticancer therapies .

Future Research Directions

Future investigations should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Formulation Development : Exploring different formulations to enhance bioavailability and targeted delivery systems.

Mechanism of Action

The mechanism of action of rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, modulating their activity. The oxolane ring and methanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications

The ethyl-imidazole-oxolane scaffold in the target compound balances lipophilicity and rigidity, making it a promising candidate for central nervous system (CNS) drug development. Structural analogues with triazole or oxadiazole rings may offer improved metabolic stability, while stereochemical variants could enable enantiomer-specific activity profiling . Further crystallographic studies using programs like SHELXL () are recommended to elucidate binding modes.

Biological Activity

The compound rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride, also known as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇N₃O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1932229-78-1
  • Physical Form : Powder
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antimicrobial properties , which are common among compounds containing an imidazole ring. Imidazole derivatives are known for their ability to interact with biological macromolecules, leading to various therapeutic effects.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The following table summarizes the findings related to the antimicrobial efficacy of this compound:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus20
Escherichia coli40
Pseudomonas aeruginosa30
Candida albicans25

The mechanism through which this compound exerts its antimicrobial effects is believed to involve the disruption of nucleic acid synthesis and interference with cellular processes. The imidazole moiety can form coordination complexes with metal ions in microbial enzymes, inhibiting their activity and leading to cell death.

Case Studies

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

  • Study on Antibacterial Activity : A study conducted by Wang et al. (2020) demonstrated that a series of imidazole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the imidazole structure significantly influenced the compounds' potency against resistant strains .
  • Antifungal Activity Assessment : Another research effort focused on evaluating the antifungal properties of imidazole derivatives against Candida albicans. The study found that certain structural modifications enhanced antifungal efficacy, suggesting that rac-[...]-methanamine dihydrochloride could be a candidate for further development in antifungal therapies .
  • Mechanistic Insights : A review by Lloyd et al. (2020) discussed how nitroimidazole derivatives are activated under anaerobic conditions, leading to the generation of reactive species that can damage microbial DNA. This mechanism is relevant for understanding how rac-[...]-methanamine dihydrochloride may similarly function against anaerobic bacteria .

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and purity. For imidazole-containing compounds like this, stereochemical control is critical due to the chiral oxolane ring and ethyl-imidazole substituent. Use chiral HPLC or polarimetry to monitor enantiomeric excess during synthesis. Experimental design frameworks, such as split-plot factorial designs, can efficiently evaluate parameter interactions (e.g., as seen in agricultural chemical studies ). Safety protocols for handling hydrochlorides (e.g., PPE, ventilation) should align with SDS guidelines for structurally similar compounds .

Q. Q2. How is structural elucidation performed for this compound, particularly stereochemical confirmation?

Methodological Answer: Combine NMR (¹H, ¹³C, COSY, NOESY) with X-ray crystallography to resolve stereochemistry. For diastereomers, compare experimental NMR data with computational predictions (DFT-based chemical shift calculations). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, benzimidazole derivatives with similar backbones were analyzed using LC-MS and high-resolution techniques to distinguish positional isomers .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Follow SDS guidelines for imidazole hydrochlorides:

  • Use fume hoods to prevent inhalation of fine powders .
  • Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How can enantiomeric separation be achieved for the racemic mixture of this compound?

Methodological Answer: Chiral resolution via preparative HPLC using cellulose-based columns (e.g., Chiralpak® IC) with mobile phases of hexane:isopropanol (80:20) and 0.1% diethylamine. Alternatively, enzymatic resolution (lipases or esterases) may selectively hydrolyze one enantiomer. For rac-imidazole derivatives, dynamic kinetic resolution (DKR) with transition-metal catalysts has been reported .

Q. Q5. What stability studies are necessary to determine shelf-life under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

  • Expose the compound to pH 1–13 buffers (simulating physiological conditions) at 40°C/75% RH for 4 weeks.
  • Monitor degradation via UPLC-UV and identify byproducts using LC-HRMS. For dihydrochlorides, hygroscopicity and thermal stability (TGA/DSC) must also be assessed .

Q. Q6. How can the compound’s biological activity be mechanistically linked to its structural features?

Methodological Answer: Perform structure-activity relationship (SAR) studies:

  • Modify the ethyl-imidazole group (e.g., substitute with methyl or propyl) and test receptor-binding affinity.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GPCRs or ion channels). Validate with in vitro assays (e.g., cAMP or calcium flux) .

Q. Q7. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer: Employ LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in water/acetonitrile). For genotoxic impurities (e.g., alkylating agents), use derivatization with 2,4-dinitrofluorobenzene followed by UV detection. Quantify down to 0.1% using external calibration curves .

Q. Q8. How can environmental degradation pathways be modeled for this compound?

Methodological Answer: Use OECD 308/309 guidelines to assess biodegradation in water/sediment systems. For abiotic degradation, expose to UV light (λ = 254 nm) and analyze photoproducts via GC-MS. Computational tools like EPI Suite predict persistence (e.g., half-life in soil/water) based on QSAR models .

Q. Q9. What computational strategies are effective for predicting physicochemical properties (e.g., logP, pKa)?

Methodological Answer: Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (2.1–3.5 for similar imidazole derivatives) and pKa (imidazole N-H ~6.5–7.0). Validate predictions with experimental shake-flask (logP) and potentiometric titration (pKa) data .

Q. Q10. How can in vitro toxicity profiles be assessed for early-stage risk evaluation?

Methodological Answer: Screen for cytotoxicity (MTT assay in HepG2 cells), genotoxicity (Ames test ± S9 metabolic activation), and hERG inhibition (patch-clamp electrophysiology). Compare results to structurally related compounds with known toxicological data .

Specialized Methodological Challenges

Q. Q11. What experimental designs are optimal for studying the compound’s environmental impact across ecosystems?

Methodological Answer: Adopt a tiered approach:

  • Tier 1: Acute toxicity tests (Daphnia magna, algae).
  • Tier 2: Chronic exposure studies (fish embryo teratogenicity assay).
  • Tier 3: Microcosm/mesocosm studies to model bioaccumulation and trophic transfer .

Q. Q12. How do counterion effects (dihydrochloride vs. free base) influence solubility and bioavailability?

Methodological Answer: Compare solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask method. For bioavailability, conduct parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers. Dihydrochlorides typically enhance aqueous solubility but may reduce passive diffusion .

Q. Q13. What strategies mitigate instability during lyophilization or long-term storage?

Methodological Answer: Lyophilize with cryoprotectants (trehalose/sucrose) to prevent aggregation. For storage, use amber vials with desiccants (silica gel) under nitrogen atmosphere. Monitor residual moisture via Karl Fischer titration (<1% w/w) .

Q. Q14. How are reaction mechanisms validated for key synthetic steps (e.g., cyclization of oxolane)?

Methodological Answer: Use isotopic labeling (²H or ¹³C) to track intermediates via NMR. For cyclization, employ in-situ IR spectroscopy to monitor carbonyl intermediates. Computational transition-state modeling (Gaussian 16) can corroborate proposed mechanisms .

Q. Q15. What interdisciplinary approaches integrate chemical synthesis with systems biology for holistic evaluation?

Methodological Answer: Combine metabolomics (LC-HRMS) to map cellular responses with cheminformatics (KNIME/Python) to link structural features to phenotypic outcomes. For example, network pharmacology can identify off-target effects in signaling pathways .

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